molecular formula C17H18ClN3O4S B13556369 6-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide CAS No. 762251-53-6

6-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide

Cat. No.: B13556369
CAS No.: 762251-53-6
M. Wt: 395.9 g/mol
InChI Key: OPGJKEGWIGBULO-UHFFFAOYSA-N
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Description

6-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloro group, a carboxamide group, and a morpholinylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organometallic reagents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound .

Scientific Research Applications

6-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 6-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
  • 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
  • 6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide

Uniqueness

What sets 6-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide apart from these similar compounds is the presence of the morpholinylsulfonylphenyl group. This unique substituent enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

762251-53-6

Molecular Formula

C17H18ClN3O4S

Molecular Weight

395.9 g/mol

IUPAC Name

6-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H18ClN3O4S/c1-12-2-4-14(20-17(22)13-3-5-16(18)19-11-13)10-15(12)26(23,24)21-6-8-25-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,22)

InChI Key

OPGJKEGWIGBULO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)S(=O)(=O)N3CCOCC3

solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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